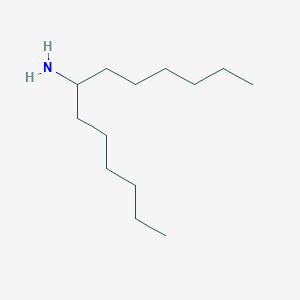

Tridecan-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tridecan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNJNGMYIZRQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341696 | |

| Record name | 1-Hexylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22513-16-2 | |

| Record name | 1-Hexylheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tridecan-7-amine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecan-7-amine, a long-chain aliphatic primary amine, is a valuable building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on reductive amination of 7-tridecanone. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate its synthesis and application in research and development.

Introduction

This compound (also known as 7-aminotridecane or 1-hexylheptylamine) is a C13 aliphatic amine with the amino group located at the central carbon of the tridecane chain. Its structure imparts unique physicochemical properties, making it a target for applications in materials science, such as in the formation of self-assembled monolayers and as a ligand for quantum dots. In the pharmaceutical industry, long-chain aliphatic amines are integral components of various bioactive molecules, including lipids and drug delivery systems.

This guide focuses on the most practical and widely applicable methods for the synthesis of this compound, providing detailed procedural information and mechanistic insights to aid researchers in their synthetic endeavors.

Synthesis Pathways

The synthesis of this compound can be approached through several established methods for amine synthesis. The most direct and common route involves the reductive amination of the corresponding ketone, 7-tridecanone. An alternative, though less direct, pathway is the Hofmann rearrangement of a suitable amide.

Reductive Amination of 7-Tridecanone

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[1] This process involves the reaction of a ketone or aldehyde with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of a primary amine like this compound, ammonia is used as the nitrogen source.

The overall transformation is as follows:

References

physicochemical properties of 7-aminotridecane

An In-depth Technical Guide on the Physicochemical Properties of 7-Aminotridecane

Introduction

7-Aminotridecane, also known as 1-hexylheptylamine, is a primary aliphatic amine with the chemical formula C13H29N.[1] Its structure is characterized by a thirteen-carbon chain with the amine group attached to the seventh carbon atom.[2] This central positioning of the amine group on the tridecane backbone gives the molecule a symmetrical structure, which influences its physicochemical properties and reactivity compared to its isomers, such as 1-aminotridecane where the amine group is at a terminal position.[2] This document provides a comprehensive overview of the known , details the experimental protocols for their determination, and outlines a typical synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed technical information on this compound.

Physicochemical Properties

The quantitative physicochemical data for 7-aminotridecane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C13H29N | [1][3] |

| Molecular Weight | 199.38 g/mol | [1][3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Boiling Point | 102 °C at 2 mmHg | [4] |

| Specific Gravity (20/20) | 0.80 | |

| Refractive Index | 1.44 | |

| Flash Point | 113 °C | |

| Purity | >97.0% (GC) | [1][4] |

| CAS Number | 22513-16-2 | [1][2][3] |

Experimental Protocols

The determination of the involves standard analytical techniques common in organic chemistry.

Purity Determination by Gas Chromatography (GC)

The purity of 7-aminotridecane is typically assessed using gas chromatography (GC).[1]

-

Objective: To separate 7-aminotridecane from any impurities, such as starting materials, byproducts, or residual solvents, and to quantify its percentage purity.

-

Methodology:

-

A small, known amount of the 7-aminotridecane sample is dissolved in a suitable volatile solvent.

-

This solution is injected into the gas chromatograph, where it is vaporized in a heated injection port.

-

An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a chromatographic column. The column is coated with a stationary phase that interacts differently with the various components of the sample.

-

Due to these differential interactions, the components separate as they travel through the column.

-

A detector at the end of the column (commonly a Flame Ionization Detector - FID for organic compounds) registers the components as they elute.

-

The resulting chromatogram shows peaks corresponding to each component. The area under the peak for 7-aminotridecane is compared to the total area of all peaks to calculate the percentage purity.

-

Boiling Point Measurement

The boiling point is determined under reduced pressure (vacuum distillation) to prevent decomposition at higher temperatures.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Methodology:

-

The 7-aminotridecane sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

A manometer is included in the system to accurately measure the pressure.

-

The pressure inside the apparatus is reduced to a stable value (e.g., 2 mmHg).

-

The distillation flask is heated gradually.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Synthesis via Nucleophilic Substitution

A common method for the synthesis of 7-aminotridecane is through the nucleophilic substitution of a 7-halotridecane with ammonia.[2]

-

Objective: To synthesize 7-aminotridecane with a high yield and purity.

-

Methodology:

-

Reaction: A 7-halotridecane (e.g., 7-bromotridecane) is reacted with ammonia. This reaction is typically performed in a polar solvent like ethanol to dissolve the reactants.[2]

-

Conditions: The reaction mixture is heated under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.[2]

-

Purification: After the reaction is complete, the product must be separated from the reaction mixture. This involves:

-

Extraction: To separate the amine from salts and other polar impurities.

-

Distillation: To purify the crude product, often under reduced pressure to prevent degradation.[2]

-

-

Verification: The identity and purity of the final product are confirmed using analytical methods such as Gas Chromatography (GC) and spectroscopic techniques (e.g., NMR, IR).[2][3]

-

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of 7-aminotridecane.

Caption: Workflow for the synthesis and purification of 7-aminotridecane.

There is currently no specific, well-documented signaling pathway directly involving 7-aminotridecane in the scientific literature. The primary chemical reactivity of 7-aminotridecane is dictated by the lone pair of electrons on the nitrogen atom of its primary amine group, which allows it to function as a nucleophile and a base in various organic reactions.[2]

References

Tridecan-7-amine (CAS 22513-16-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Physicochemical Properties, Synthesis, and Potential Biological Applications of a Versatile Long-Chain Aliphatic Amine.

Abstract

Tridecan-7-amine, a 13-carbon primary aliphatic amine, is a versatile chemical intermediate with established applications in materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and safety considerations. Furthermore, this document explores the potential biological activities and applications of this compound in the realm of drug discovery and development, drawing parallels with structurally related long-chain amines. Detailed experimental protocols for evaluating its potential antimicrobial properties are provided, alongside a discussion of its potential role as an enzyme inhibitor. This whitepaper aims to serve as a foundational resource for researchers and scientists interested in exploring the utility of this compound in both chemical synthesis and biomedical research.

Introduction

This compound (CAS: 22513-16-2) is a primary alkylamine characterized by a 13-carbon chain with the amine group located at the 7th position.[1][2] This symmetrical structure imparts specific physical and chemical properties that make it a valuable building block in organic synthesis.[1] While its primary current application lies in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the structural motifs present in this compound suggest a potential for broader applications, particularly in the field of drug development.[3][4] Long-chain amines are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibitory effects.[5] This guide will therefore provide a detailed technical overview of this compound, with a focus on its potential utility for researchers in the life sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of novel derivatives. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22513-16-2 | [3][4] |

| Molecular Formula | C₁₃H₂₉N | [3][4][6] |

| Molecular Weight | 199.38 g/mol | [3][4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-Hexylheptylamine, 7-Aminotridecane | [7][8] |

| Appearance | Colorless to almost colorless clear liquid | [2][8][9] |

| Purity | >97.0% (GC) | [2][8][9] |

| Specific Gravity | 0.80 | [5] |

| Refractive Index | 1.44 | [5] |

| InChI | InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3 | [2] |

| InChIKey | FXNJNGMYIZRQRG-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCC(N)CCCCCC | [2] |

Synthesis and Chemical Reactivity

This compound, as a primary amine, serves as a versatile nucleophile in a variety of organic reactions. Its long alkyl chain imparts lipophilicity, which can be a desirable feature in the synthesis of molecules intended to interact with biological membranes.

General Synthetic Approaches

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from general methods for the preparation of long-chain amines. A common strategy involves the reductive amination of a corresponding ketone, in this case, tridecan-7-one.

References

- 1. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C13H29N | CID 574991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating how amine structure influences drug-amine ion-pair formation and uptake via the polyamine transporter in A549 lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irphouse.com [irphouse.com]

A Technical Guide to the Solubility of Tridecan-7-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tridecan-7-amine, a long-chain aliphatic primary amine. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a strong qualitative assessment based on the behavior of structurally similar compounds, alongside a detailed experimental protocol for determining its precise solubility in various organic solvents.

Introduction to this compound

This compound (C₁₃H₂₉N) is an organic compound characterized by a thirteen-carbon aliphatic chain with a primary amine group located at the seventh carbon position. Its structure, featuring a significant nonpolar alkyl backbone and a polar amine functional group, dictates its solubility behavior, making it a versatile molecule in various applications, including as a building block for advanced materials. Understanding its solubility is critical for its effective use in synthesis, formulation, and purification processes.

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and available data for structurally similar long-chain aliphatic amines such as dodecylamine and tetradecylamine, a qualitative solubility profile for this compound can be predicted. Long-chain amines are generally soluble in organic solvents and exhibit poor solubility in water.[1][2][3] The large, nonpolar tridecyl group dominates the molecule's properties, leading to favorable interactions with nonpolar and moderately polar organic solvents.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar tridecyl chain of this compound will have strong van der Waals interactions with nonpolar solvents.[1] |

| Polar Aprotic | Diethyl Ether, Chloroform, Ethyl Acetate | High | These solvents can interact with both the nonpolar alkyl chain and, to a lesser extent, the polar amine group without the steric hindrance of hydrogen bonding. Dodecylamine and tetradecylamine show good solubility in ether and chloroform.[4][5][6][7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The amine group can participate in hydrogen bonding with protic solvents, while the alkyl chain has favorable interactions with the solvent's organic portion. Dodecylamine and tetradecylamine are soluble in alcohols.[1][2][4] |

| Highly Polar | Water | Low / Poor | The large hydrophobic tridecyl group significantly outweighs the hydrophilic nature of the single amine group, leading to poor water solubility. The solubility of aliphatic amines in water decreases significantly as the carbon chain length increases beyond six carbons.[1][3][8] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of a liquid amine in various organic solvents at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or a spectrophotometer

-

Syringes and syringe filters (chemically compatible with the solvents)

Methodology: Isothermal Saturation Method

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess amine will ensure that a saturated solution is formed.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the sample using a syringe filter to remove any suspended micro-droplets of the undissolved amine.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis (using GC-FID as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the GC-FID under the same conditions as the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

-

Data Reporting:

-

Report the average solubility value from at least three independent experiments for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in solubility determination and the underlying principles.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between molecular structure and expected solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding can be derived from its molecular structure and comparison with similar long-chain aliphatic amines. It is anticipated to be highly soluble in a range of nonpolar and polar organic solvents, with limited solubility in water. For applications requiring precise concentration data, the provided experimental protocol offers a reliable framework for its determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed solvent selection and experimental design.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Tetradecyl amine [kemipro-surfactant.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Tridecan-7-amine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Tridecan-7-amine. The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound. This document outlines the physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.

Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid. It is a primary amine with a long alkyl chain, which contributes to its chemical reactivity and physical properties. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₉N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| CAS Number | 22513-16-2 | [2] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >97.0% (GC) | |

| Boiling Point | 102 °C at 2 mmHg | |

| Flash Point | 113 °C | |

| Specific Gravity | 0.80 (20/20) | |

| Refractive Index | 1.44 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are severe skin corrosion and serious eye damage. It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicity Data

Quantitative toxicity data for this compound is limited. However, an acute toxicity estimate for oral exposure is available. For context, toxicity data for a structurally related compound, Ditridecylamine, is also provided.

Table 3: Acute Toxicity Data

| Substance | Exposure Route | Species | Value |

| Tridecylamine | Oral | - | Acute Toxicity Estimate: 500.1 mg/kg |

| Ditridecylamine | Oral | Rat | LD50: 9.85 mL/kg[3] |

| Ditridecylamine | Dermal | Rabbit | LD50: 3.54 mL/kg[3] |

Experimental Protocol: Safe Handling in a Laboratory Setting

The following protocol outlines the necessary precautions and procedures for the safe handling of this compound in a research environment.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A chemical fume hood is required for all procedures that may generate vapors or aerosols.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for integrity before each use.

-

Ensure complete skin coverage by wearing long pants and closed-toe shoes.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

4.3. Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Use only in a chemical fume hood.

-

When transferring, use a funnel to prevent splashing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Keep the container tightly closed when not in use.

4.4. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Keep containers tightly closed to prevent exposure to moisture and air, as the substance is noted to be air-sensitive and hygroscopic.

-

Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to maintain purity.

Emergency Procedures

5.1. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Spill Response

In the event of a spill, follow the workflow outlined in the diagram below.

Caption: Workflow for a chemical spill response.

Disposal Considerations

All waste generated from the use of this compound, including contaminated materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the general trash.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

Navigating the Thermal Landscape of Tridecan-7-amine: A Technical Guide to Stability and Degradation

For Immediate Release

[City, State] – This technical guide offers a comprehensive overview of the thermal stability and degradation pathways of Tridecan-7-amine, a long-chain aliphatic amine of significant interest to researchers, scientists, and professionals in drug development and materials science. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document provides a foundational understanding based on the established principles of thermal analysis of similar long-chain aliphatic amines.

This guide outlines the expected thermal behavior, potential degradation products, and the state-of-the-art analytical methodologies required to rigorously assess the thermal stability of this compound. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute their own thermal stability studies.

Physicochemical Properties of this compound

This compound (also known as 1-hexylheptylamine or 7-aminotridecane) is a primary aliphatic amine with the molecular formula C₁₃H₂₉N.[1] Its structure, featuring a thirteen-carbon chain with a primary amine group at the seventh position, dictates its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₉N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| CAS Number | 22513-16-2 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | TCI |

| Boiling Point | 102 °C at 2 mmHg | TCI |

| Flash Point | 113 °C | TCI |

| Purity | >97.0% (GC) | TCI |

Data sourced from Tokyo Chemical Industry (TCI) product specifications and PubChem.

General Principles of Thermal Degradation in Long-Chain Aliphatic Amines

The thermal degradation of long-chain primary aliphatic amines in an inert atmosphere is primarily driven by the cleavage of C-N and C-C bonds. The specific degradation pathway and the resulting products are influenced by factors such as temperature, heating rate, and the presence of any catalytic impurities.

At elevated temperatures, the following general reactions are anticipated:

-

Deamination: The cleavage of the C-N bond, leading to the formation of ammonia and a corresponding alkene or alkane.

-

C-C Bond Scission: Fragmentation of the long alkyl chain at various points, resulting in a mixture of smaller hydrocarbons (alkanes and alkenes) and nitrogen-containing compounds.

-

Condensation Reactions: Intermolecular reactions between amine molecules or their degradation fragments can lead to the formation of larger, more complex secondary and tertiary amines.

Hypothesized Thermal Degradation Pathway of this compound

Based on the general principles outlined above, a hypothesized thermal degradation pathway for this compound is proposed. The initial step is likely the homolytic cleavage of the C-N bond, followed by various rearrangement and scission reactions of the resulting radicals.

Caption: Hypothesized thermal degradation pathway of this compound.

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound would involve a suite of thermoanalytical and chromatographic techniques. The following sections detail the standard experimental protocols for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated in a TGA instrument under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.

-

A linear heating rate is applied, for instance, 10 °C/min, over a temperature range from ambient to approximately 600 °C.

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset) and the temperatures at which 5% and 50% mass loss occur (T₅ and T₅₀).

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow against temperature, revealing endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition).

Caption: Experimental workflow for TGA and DSC analysis.

Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS)

Objective: To identify the volatile degradation products formed during the thermal decomposition of this compound.

Methodology:

-

The TGA instrument is coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

As the this compound sample is heated in the TGA, the gaseous products evolved at specific temperatures are transferred to the GC-MS via a heated transfer line.

-

The evolved gases are separated based on their boiling points and polarity by the GC column.

-

The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The resulting mass spectra are used to identify the chemical structure of the degradation products by comparing them to spectral libraries (e.g., NIST).

References

Unlocking the Therapeutic Potential: A Technical Guide to Long-Chain Primary Amines in Research

For Researchers, Scientists, and Drug Development Professionals

Long-chain primary amines, a versatile class of organic compounds, are emerging as critical components in a wide array of research and therapeutic applications. Their unique physicochemical properties, characterized by a hydrophilic amine head and a long hydrophobic alkyl chain, enable them to interact with biological membranes and participate in various cellular processes. This technical guide provides an in-depth exploration of the synthesis, key research applications, and experimental protocols related to long-chain primary amines, with a focus on their roles in drug delivery, anticancer therapy, and as antimicrobial agents and enzyme inhibitors.

Synthesis of Long-Chain Primary Amines

A robust and scalable synthesis of long-chain primary amines is crucial for their application in research and development. Reductive amination stands out as a highly effective method, offering a broad substrate scope and good functional group tolerance.

Experimental Protocol: Iron-Catalyzed Reductive Amination

This protocol describes the synthesis of primary amines from ketones or aldehydes using an iron-based catalyst.[1]

Materials:

-

Ketone or aldehyde substrate (0.5 mmol)

-

Iron catalyst (Fe/(N)SiC, 10 mol%, 70 mg with 4.0 wt% Fe loading)[1]

-

Aqueous ammonia (25%, 3.5 mL)[1]

-

Hydrogen gas (H₂)

-

Autoclave reactor

Procedure:

-

In a suitable vial, combine the ketone or aldehyde substrate, the iron catalyst, and aqueous ammonia.

-

Place the vial inside a stainless-steel autoclave.

-

Seal the autoclave and purge it with hydrogen gas three times.

-

Pressurize the autoclave to 6.5 MPa with hydrogen gas.[1]

-

Heat the reaction mixture to 130-140°C and stir for 20 hours.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired long-chain primary amine.

Note: The reaction conditions, particularly temperature and catalyst loading, may need to be optimized for different substrates.

Applications in Drug Delivery: Lipid Nanoparticles for mRNA Therapeutics

Long-chain primary amines and their derivatives are integral components of lipid nanoparticles (LNPs), which have gained prominence as delivery vehicles for mRNA-based vaccines and therapeutics.[2] These amines, often in the form of ionizable lipids, are crucial for encapsulating and protecting the mRNA cargo and facilitating its release into the cytoplasm.

Experimental Protocol: Formulation of mRNA-Loaded Lipid Nanoparticles

This protocol outlines a general procedure for the preparation of mRNA-loaded LNPs using a microfluidic mixing device.[3]

Materials:

-

Ionizable lipid (containing a long-chain amine)

-

Phospholipid (e.g., DOPE)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG₂₀₀₀)

-

mRNA

-

Ethanol

-

Citrate buffer (10 mM, pH 4.0)[3]

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

-

Preparation of mRNA Solution: Dissolve the mRNA in 10 mM citrate buffer (pH 4.0).[3]

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.

-

Dialysis: Collect the LNP suspension and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

-

Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Experimental Workflow for LNP Formulation and Characterization

Anticancer Properties of Long-Chain Polyamines

Certain long-chain polyamines, also known as oligoamines, have demonstrated potent cytotoxic effects against various cancer cell lines, particularly those of prostate origin.[4] Their mechanism of action is believed to involve the aggregation of DNA, leading to the inhibition of cell proliferation and induction of apoptosis.[4]

| Compound | Cancer Cell Line | Efficacy | Reference |

| SL-11159 | DuPro | >5 log cell kill at 2 µM (6 days) | [4] |

| SL-11144 | DuPro | >5 log cell kill at 2 µM (6 days) | [4] |

| SL-11175 | DuPro | >5 log cell kill at 2 µM (6 days) | [4] |

| SL-11172 | DuPro | >4 log cell kill at 2 µM (6 days) | [4] |

| SL-11159 | PC-3 | 4 log cell kill at 2 µM (6 days) | [4] |

| SL-11226 | PC-3 | 4 log cell kill at 2 µM (6 days) | [4] |

| SL-11227 | PC-3 | 4 log cell kill at 2 µM (6 days) | [4] |

| All Oligoamines | LNCaP, DU-145, DuPro, PC-3 | ID₅₀ < 1 µM | [4] |

Table 1: Cytotoxic Efficacy of Long-Chain Polyamines Against Prostate Cancer Cell Lines.

Experimental Protocol: Evaluating Cytotoxicity using MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP, DU-145)

-

Complete cell culture medium

-

Long-chain polyamine compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the long-chain polyamine compounds and incubate for the desired period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the ID₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Long-Chain Primary Amines

Long-chain primary amines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Their amphipathic nature allows them to disrupt bacterial cell membranes, leading to cell lysis and death. The length of the alkyl chain is a critical determinant of their antimicrobial potency.

| Chain Length | Target Organism | Activity | Reference |

| C12-C16 | S. aureus | High | |

| C12-C16 | E. coli | Moderate | |

| > C18 | S. aureus | Decreased | |

| > C18 | E. coli | Decreased |

Table 2: Structure-Activity Relationship of Long-Chain Primary Amines as Antimicrobial Agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[5][6]

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Long-chain primary amine compound

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the long-chain primary amine compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Inhibition of Dynamin GTPase Activity

Long-chain amines and their quaternary ammonium salt derivatives have been identified as inhibitors of dynamin, a GTPase essential for endocytosis.[7][8] They are thought to interfere with the interaction of dynamin's pleckstrin homology (PH) domain with membrane lipids, thereby preventing its recruitment to the sites of vesicle budding.[7]

| Compound | Chain Length | Head Group | IC₅₀ (µM) | Reference |

| Myristyl Trimethyl Ammonium Bromide (MTMAB) | C14 | -N⁺(CH₃)₃ | 3.15 | [8] |

| Octadecyl Trimethyl Ammonium Bromide (OcTMAB) | C18 | -N⁺(CH₃)₃ | 1.9 | [7] |

| Myristylamine | C14 | -NH₂ | 6.5 | [7] |

| Dimethylmyristylamine | C14 | -N(CH₃)₂ | 9.2 | [7] |

Table 3: Inhibitory Activity of Long-Chain Amines and Ammonium Salts against Dynamin I GTPase. [7]

Signaling Pathway: Inhibition of Dynamin-Mediated Endocytosis

This guide highlights the significant potential of long-chain primary amines in various research fields. Their straightforward synthesis and versatile properties make them valuable tools for developing novel therapeutic strategies and advanced materials. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock even more exciting applications in the future.

References

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain polyamines (oligoamines) exhibit strong cytotoxicities against human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tridecan-7-amine in Organic Synthesis

Introduction

Tridecan-7-amine (also known as 1-hexylheptylamine or 7-aminotridecane) is a primary aliphatic amine with the molecular formula C₁₃H₂₉N. Its structure, featuring a long, symmetric alkyl chain, makes it a valuable intermediate and building block in various fields of organic synthesis.[1] While its most prominent applications are in materials science—specifically in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as a capping agent for colloidal quantum dots—its primary amine functionality allows for a wide range of classical organic transformations.[1][2]

This document provides detailed application notes and representative protocols for the use of this compound in key organic reactions. It is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Data and Safety Information

Proper handling and knowledge of a reagent's properties are critical for successful and safe experimentation.

| Property | Value | Reference |

| CAS Number | 22513-16-2 | [1] |

| Molecular Formula | C₁₃H₂₉N | [3] |

| Molecular Weight | 199.38 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | Typically >97.0% (by GC) | [4] |

| Boiling Point | Approx. 256-258 °C | |

| Density | Approx. 0.80 g/cm³ | |

| GHS Hazards | H314: Causes severe skin burns and eye damage | [3] |

Note: Physical properties like boiling point and density are typical values and may vary. Always refer to the supplier's Safety Data Sheet (SDS) for complete and current safety information.[2]

Application Note I: Synthesis of Secondary and Tertiary Amines

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic.[5] This allows it to readily participate in reactions to form more complex secondary and tertiary amines, which are key structural motifs in pharmaceuticals and functional materials. Two common methods for this are reductive amination and direct N-alkylation.

1. Reductive Amination

Reductive amination is a highly efficient and controlled method for preparing secondary amines from primary amines and carbonyl compounds.[6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild, selective reducing agent present in the reaction mixture.[7][8] This method avoids the common problem of overalkylation often seen in direct alkylation with alkyl halides.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde or ketone.[9]

2. Direct N-Alkylation

Direct N-alkylation involves the reaction of the amine with an alkyl halide. While straightforward, this method can be difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.[10] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Caption: Synthetic routes from this compound to secondary amines.

Protocol 1: Synthesis of N-Heptyl-tridecan-7-amine via Reductive Amination

This protocol describes the synthesis of a secondary amine using heptanal and sodium triacetoxyborohydride.

Experimental Details

| Parameter | Value |

| Reactant 1 | This compound (1.0 eq, 5.0 mmol, 0.997 g) |

| Reactant 2 | Heptanal (1.1 eq, 5.5 mmol, 0.628 g) |

| Reagent | Sodium Triacetoxyborohydride (1.5 eq, 7.5 mmol, 1.59 g) |

| Solvent | Dichloromethane (DCM), 25 mL |

| Reaction Temp. | Room Temperature (20-25 °C) |

| Reaction Time | 12 hours |

| Hypothetical Yield | 85% |

Procedure

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.997 g, 5.0 mmol).

-

Dissolve the amine in dichloromethane (25 mL).

-

Add heptanal (0.628 g, 5.5 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirring mixture. Note: The addition may cause slight effervescence.

-

Seal the flask and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure secondary amine.

Caption: Workflow for reductive amination of this compound.

Application Note II: Synthesis of Amides

Primary amines react readily with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. This reaction is highly reliable and fundamental in organic synthesis, particularly in the development of pharmaceuticals and polymers. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl generated when using an acyl chloride.

Protocol 2: Synthesis of N-(tridecan-7-yl)acetamide via N-Acylation

This protocol details the formation of an amide from this compound and acetyl chloride.

Experimental Details

| Parameter | Value |

| Reactant 1 | This compound (1.0 eq, 5.0 mmol, 0.997 g) |

| Reactant 2 | Acetyl Chloride (1.2 eq, 6.0 mmol, 0.471 g) |

| Reagent | Triethylamine (1.5 eq, 7.5 mmol, 0.759 g) |

| Solvent | Tetrahydrofuran (THF), 25 mL |

| Reaction Temp. | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

| Hypothetical Yield | 92% |

Procedure

-

In a 100 mL round-bottom flask, dissolve this compound (0.997 g, 5.0 mmol) and triethylamine (0.759 g, 7.5 mmol) in THF (25 mL).

-

Cool the flask in an ice bath to 0 °C.

-

While stirring, add acetyl chloride (0.471 g, 6.0 mmol) dropwise to the solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir for an additional 2 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic solution sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the amide product. Further purification is typically not required but can be done by crystallization or chromatography if needed.

Application Note III: Role in Materials Science

The long alkyl chains of this compound are crucial for its application in materials science. In the synthesis of colloidal quantum dots (QDs), the amine acts as a surface capping agent or ligand. The nitrogen headgroup coordinates to the surface of the growing nanocrystal (e.g., CdSe, ZnS), while the long lipophilic alkyl tails extend into the solvent.[11] This surface passivation prevents uncontrolled growth and aggregation of the nanoparticles, allowing for the synthesis of monodisperse QDs with well-defined sizes and tunable optical properties.[12] The alkyl chains also confer solubility in nonpolar organic solvents, which is essential for solution-based processing and device fabrication.[13]

Caption: Role of this compound as a quantum dot capping agent.

Protocol 3: Representative Synthesis of CdSe Quantum Dots

This protocol is a representative example of a "hot-injection" synthesis where this compound would function as a capping ligand.

Experimental Details

| Parameter | Value |

| Cadmium Precursor | Cadmium Oxide (CdO) (0.2 mmol, 25.7 mg) |

| Ligand 1 | Oleic Acid (1.0 mmol, 0.32 mL) |

| Ligand 2 | This compound (4.0 mmol, 0.798 g) |

| Solvent | 1-Octadecene (ODE) (10 mL) |

| Selenium Precursor | Selenium powder (2.0 mmol, 158 mg) in 2 mL ODE (TOPSe can also be used) |

| Injection Temp. | 260 °C |

| Growth Time | 5-10 minutes |

Procedure

-

Caution: Cadmium compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Combine CdO (25.7 mg), oleic acid (0.32 mL), this compound (0.798 g), and 1-octadecene (10 mL) in a three-neck flask.

-

Heat the mixture to ~150 °C under vacuum for 30 minutes to remove water and air, yielding a clear solution.

-

Switch to a nitrogen atmosphere and increase the temperature to 260 °C.

-

In a separate vial, prepare the selenium precursor by dissolving selenium powder in ODE at ~200 °C (this may require trioctylphosphine (TOP) for full dissolution).

-

Once the cadmium precursor solution is stable at 260 °C, rapidly inject the selenium precursor solution.

-

A color change indicates nanocrystal nucleation and growth. Allow the reaction to proceed for 5-10 minutes. The size of the QDs, and thus their color, will increase with time.

-

To stop the reaction, cool the flask rapidly by removing the heating mantle.

-

Purify the quantum dots by precipitating with acetone or ethanol, centrifuging, and redispersing the pellet in a nonpolar solvent like toluene or hexane. Repeat this process 2-3 times.

-

Store the final QD solution in a dark, airtight container.

References

- 1. iris.uniss.it [iris.uniss.it]

- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [cora.ucc.ie]

- 13. researchgate.net [researchgate.net]

Application of Tridecan-7-amine in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-7-amine, also known as 1-hexylheptylamine or 7-aminotridecane, is a long-chain primary amine that is emerging as a versatile building block and surface-modifying agent in advanced materials science.[1] Its molecular structure, featuring a central amine group within a thirteen-carbon aliphatic chain, imparts unique properties that are advantageous for applications in organic electronics and nanotechnology. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of quantum dots, the fabrication of perovskite solar cells, and the formation of self-assembled monolayers.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis and surface functionalization.

| Property | Value | Reference |

| CAS Number | 22513-16-2 | [1] |

| Molecular Formula | C₁₃H₂₉N | [1] |

| Molecular Weight | 199.38 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | >97.0% (GC) | [1] |

| Boiling Point | 102 °C | |

| Synonyms | 1-Hexylheptylamine, 7-Aminotridecane |

Application Note 1: this compound as a Capping Agent in Quantum Dot Synthesis

Long-chain amines like this compound play a crucial role as capping agents or ligands in the colloidal synthesis of quantum dots (QDs). They control the growth and stabilization of the nanocrystals, preventing their aggregation and influencing their size, shape, and optical properties. The amine group coordinates to the surface of the growing nanocrystal, while the long alkyl chain provides colloidal stability in nonpolar solvents.

Expected Effects of this compound in QD Synthesis:

| Parameter | Expected Effect of Increasing this compound Concentration | Measurable Outcome |

| Nanocrystal Size | Decrease | Blue-shift in photoluminescence and absorption spectra |

| Size Distribution | Narrowing | Sharper excitonic features in absorption spectra |

| Quantum Yield | Increase (up to an optimal concentration) | Higher photoluminescence intensity |

| Colloidal Stability | Increase | Longer shelf-life and resistance to aggregation |

Representative Experimental Protocol: Synthesis of CdSe Quantum Dots using this compound

This protocol is a representative example and may require optimization based on specific experimental setups and desired QD properties.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

This compound

-

1-Octadecene (ODE)

-

Oleic acid

-

Trioctylphosphine (TOP)

-

Toluene

-

Methanol

Procedure:

-

Preparation of Selenium Precursor: In an inert atmosphere (e.g., a glovebox), dissolve 0.079 g of Se powder in 1 mL of TOP.

-

Preparation of Cadmium Precursor: In a three-neck flask, combine 0.026 g of CdO, 0.228 g of oleic acid, and 10 mL of ODE.

-

Reaction Setup: Heat the cadmium precursor mixture to 150 °C under vacuum for 1 hour to form cadmium oleate.

-

Addition of Capping Agent: Introduce 1-2 mL of this compound into the flask and raise the temperature to 250 °C under a nitrogen atmosphere.

-

Injection and Growth: Swiftly inject the selenium precursor into the hot cadmium precursor solution. The reaction mixture will change color, indicating the nucleation and growth of CdSe QDs. The growth time will influence the final size of the QDs (e.g., 1-10 minutes).

-

Quenching and Purification: Cool the reaction mixture to room temperature. Add an excess of methanol to precipitate the QDs.

-

Isolation: Centrifuge the mixture and discard the supernatant. Re-disperse the QD pellet in a minimal amount of toluene. Repeat the precipitation and re-dispersion steps two more times to remove excess reagents.

-

Storage: Store the purified CdSe QDs dispersed in toluene in a dark, airtight container.

Workflow for Amine-Capped Quantum Dot Synthesis

References

Application Notes and Protocols for N-Alkylation of Tridecan-7-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of tridecan-7-amine, a secondary aliphatic amine. The following methods are broadly applicable and can be adapted for various alkylating agents to synthesize a diverse range of tertiary amines.

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of tertiary amines. These products are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound serves as a lipophilic secondary amine core, and its derivatization can lead to compounds with tailored properties. This document outlines three common and effective methods for the N-alkylation of this compound: classical alkylation with alkyl halides, reductive amination, and microwave-assisted synthesis.

Data Presentation

The choice of method for N-alkylation can significantly impact reaction efficiency, yield, and substrate scope. The following table summarizes typical reaction parameters for the protocols described herein.

| Parameter | Classical Alkylation with Alkyl Halide | Reductive Amination | Microwave-Assisted Alkylation |

| Alkylating Agent | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Aldehyde or Ketone | Alkyl Halide |

| Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃ on Al₂O₃) |

| Solvent | Acetonitrile, DMF | Dichloromethane (DCM), Methanol (MeOH) | Solvent-free or high-boiling solvent |

| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | 100-150 °C (Microwave) |

| Reaction Time | 12-24 hours | 1-12 hours | 5-30 minutes |

| Typical Yield | 70-95% | 80-98% | 85-99% |

| Key Advantage | Simple, readily available reagents | High chemoselectivity, mild conditions | Rapid reaction times, high yields |

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide using a Base

This protocol describes the N-alkylation of this compound with an alkyl halide in the presence of a non-nucleophilic base to prevent the formation of quaternary ammonium salts.[1]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile (0.1-0.5 M), add N,N-Diisopropylethylamine (2.0 equiv.).

-

Add the alkyl halide (1.1 equiv.) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a highly efficient and chemoselective method for N-alkylation.[2][3] This protocol utilizes sodium triacetoxyborohydride as a mild reducing agent.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in anhydrous dichloromethane (0.1-0.5 M) in a round-bottom flask.

-

If the amine salt is used, add a base (e.g., triethylamine, 1.2 equiv.) to liberate the free amine. A small amount of acetic acid (0.1 equiv.) can be added to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 1-12 hours until the starting materials are consumed (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure tertiary amine.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5] This solvent-free protocol uses potassium carbonate supported on alumina as a solid base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Alumina (Al₂O₃, neutral)

-

Microwave synthesizer

-

Mortar and pestle

-

Beaker

-

Ethyl acetate

Procedure:

-

Prepare the supported base by grinding potassium carbonate (10 g) and alumina (20 g) together in a mortar and pestle until a fine, homogeneous powder is obtained.

-

In a beaker, adsorb this compound (1.0 equiv.) onto the K₂CO₃/Al₂O₃ support (approximately 5 g per 1 mmol of amine).

-

In a separate beaker, adsorb the alkyl halide (1.2 equiv.) onto another portion of the K₂CO₃/Al₂O₃ support.

-

Combine the two portions of supported reagents in a microwave-safe reaction vessel.

-

Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 120 °C) for 5-15 minutes.

-

After the reaction, allow the vessel to cool to room temperature.

-

Extract the product from the solid support by washing with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and filter to remove the solid support.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the workflow and chemical transformations described in the protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Tridecan-7-amine as a Surface Modifying Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-7-amine is a long-chain primary amine (C₁₃H₂₉N) with a unique symmetrical structure. Its long alkyl chains and reactive primary amine group make it an excellent candidate for surface modification of various materials used in biomedical and drug development applications. By covalently attaching this compound to a surface, it is possible to alter key properties such as hydrophobicity, surface charge, and protein adsorption, thereby influencing cellular interactions and biocompatibility. These application notes provide detailed protocols for the surface modification of substrates with this compound and subsequent characterization.

Key Applications in Research and Drug Development

-

Improving Biocompatibility: Modifying the surface of implants and medical devices to better integrate with host tissues and reduce inflammatory responses.

-

Controlling Cell Adhesion and Proliferation: Creating surfaces that either promote or inhibit cell attachment and growth for applications in tissue engineering and cell-based assays.[1][2]

-

Drug Delivery Systems: Functionalizing nanoparticles and other drug carriers to enhance cellular uptake and targeted delivery.

-

Corrosion Inhibition: Protecting metallic implants and instruments from degradation in biological environments.

Data Presentation: Surface Characterization

The following tables summarize typical quantitative data obtained from the characterization of a silicon dioxide (SiO₂) substrate before and after modification with this compound.

Table 1: Contact Angle Measurements

| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |

| Unmodified SiO₂ | 35 ± 3 | 15 ± 2 | 20 |

| This compound Modified SiO₂ | 85 ± 4 | 60 ± 3 | 25 |

Table 2: Surface Amine Density Quantification

| Quantification Method | Amine Density (amines/nm²) |

| UV-Vis Spectroscopy (Ninhydrin Assay) | 2.5 ± 0.3 |

| X-ray Photoelectron Spectroscopy (XPS) | 2.8 ± 0.2 |

| Quantitative NMR (qNMR) | 3.1 ± 0.2 |

Experimental Protocols

Protocol 1: Surface Modification of Silicon Dioxide with this compound

This protocol describes the covalent attachment of this compound to a hydroxylated silicon dioxide surface via a silanization reaction.

Materials:

-

Silicon dioxide wafers or glass slides

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Anhydrous toluene

-

This compound

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Nitrogen gas

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Place the silicon dioxide substrates in a beaker.

-

Immerse the substrates in Piranha solution for 30 minutes at 80°C to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen gas.

-

Bake the substrates in an oven at 110°C for 1 hour to remove any residual water.

-

-

Silanization with APTES:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent polymerization in solution.

-

After immersion, rinse the substrates with anhydrous toluene to remove any unbound APTES.

-

Cure the APTES layer by baking the substrates at 110°C for 1 hour.

-

-

Coupling of this compound:

-

Prepare a 1% (w/v) solution of this compound in anhydrous toluene.

-

Immerse the APTES-functionalized substrates in the this compound solution.

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between the amine group of APTES and a suitable functional group on a modified this compound (if applicable, or through other cross-linking strategies). For direct attachment via other means, a different linker chemistry may be required. For the purpose of this protocol, we assume a suitable linker chemistry is in place for amide bond formation.

-

Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

-

After the reaction, sonicate the substrates in toluene for 5 minutes to remove any non-covalently bound molecules.

-

Rinse the substrates with ethanol and deionized water.

-

Dry the substrates with a stream of nitrogen gas.

-

Protocol 2: Characterization of this compound Modified Surfaces

A. Contact Angle Measurement (Goniometry):

This protocol measures the surface hydrophobicity.

Procedure:

-

Place the modified substrate on the goniometer stage.

-

Dispense a 5 µL droplet of deionized water onto the surface.

-

Capture an image of the droplet and use the software to measure the static contact angle.

-

To measure the advancing and receding contact angles, slowly add and then withdraw water from the droplet while recording the angle at the advancing and receding three-phase contact line.[3][4]

-

Perform measurements at multiple locations on the surface to ensure homogeneity.

B. Quantification of Surface Amine Density (Ninhydrin Assay):

This colorimetric assay quantifies the primary amine groups on the surface.

Procedure:

-

Prepare a ninhydrin reagent solution.

-

Immerse the this compound modified substrate in the ninhydrin solution.

-

Heat the solution at 100°C for 10 minutes to allow the color change reaction (Ruhemann's purple) to occur.[5]

-

Measure the absorbance of the solution at 570 nm using a UV-Vis spectrophotometer.

-

Correlate the absorbance to the amine concentration using a standard curve prepared with known concentrations of this compound.

Protocol 3: In Vitro Biocompatibility Assessment

A. Protein Adsorption Study:

This protocol assesses the adsorption of proteins, such as albumin or fibronectin, to the modified surface.

Procedure:

-